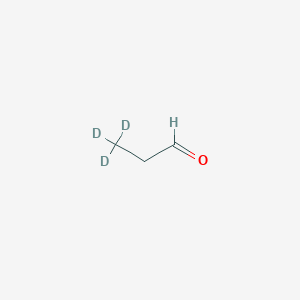
Propionaldehyde-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionaldehyde-d3, also known as deuterated propionaldehyde, is a deuterium-labeled compound with the molecular formula C3H5DO. It is a colorless liquid with a pungent, fruity odor. The deuterium labeling makes it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propionaldehyde-d3 can be synthesized through several methods. One common method involves the deuteration of propionaldehyde using deuterium gas (D2) in the presence of a catalyst. Another method involves the reduction of propionic acid-d3 using a reducing agent such as lithium aluminum deuteride (LiAlD4).
Industrial Production Methods
Industrial production of this compound typically involves the hydroformylation of ethylene-d4 with carbon monoxide and deuterium gas in the presence of a rhodium-based catalyst. This process yields a mixture of deuterated aldehydes, which can be separated and purified to obtain this compound.
Análisis De Reacciones Químicas
Types of Reactions
Propionaldehyde-d3 undergoes various chemical reactions typical of aldehydes, including:
Oxidation: this compound can be oxidized to propionic acid-d3 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to propanol-d3 using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: It can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Condensation: Base catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Propionic acid-d3.
Reduction: Propanol-d3.
Condensation: β-hydroxy aldehydes or ketones.
Aplicaciones Científicas De Investigación
Propionaldehyde-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
NMR Spectroscopy: Used as a reference compound in NMR studies to investigate molecular structures and dynamics.
Isotope Tracing: Employed in metabolic studies to trace the pathways of carbon atoms in biochemical reactions.
Pharmaceutical Research: Used in the synthesis of deuterated drugs to study their pharmacokinetics and metabolic stability.
Material Science: Utilized in the study of polymerization processes and the development of new materials.
Mecanismo De Acción
The mechanism of action of propionaldehyde-d3 involves its interaction with various molecular targets and pathways. In oxidation reactions, the aldehyde group is converted to a carboxylic acid group through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol group by the addition of hydrogen atoms. The deuterium labeling allows for precise tracking of these transformations in NMR studies.
Comparación Con Compuestos Similares
Propionaldehyde-d3 can be compared with other deuterated aldehydes such as acetaldehyde-d4 and butyraldehyde-d4. While all these compounds share similar chemical properties due to the presence of the aldehyde group, this compound is unique in its three-carbon structure, which makes it a valuable intermediate in various synthetic pathways. Additionally, its deuterium labeling provides distinct advantages in NMR spectroscopy and isotope tracing studies.
Similar Compounds
Acetaldehyde-d4: A two-carbon deuterated aldehyde.
Butyraldehyde-d4: A four-carbon deuterated aldehyde.
Valeraldehyde-d5: A five-carbon deuterated aldehyde.
Propiedades
Fórmula molecular |
C3H6O |
|---|---|
Peso molecular |
61.10 g/mol |
Nombre IUPAC |
3,3,3-trideuteriopropanal |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3 |
Clave InChI |
NBBJYMSMWIIQGU-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CC=O |
SMILES canónico |
CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




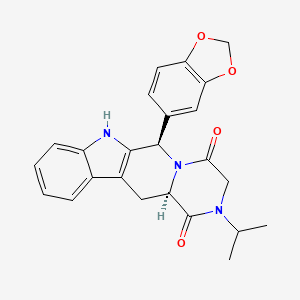
![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)

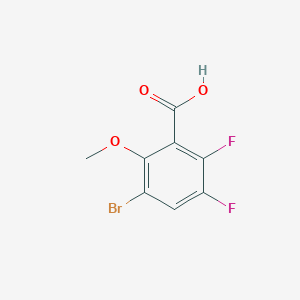
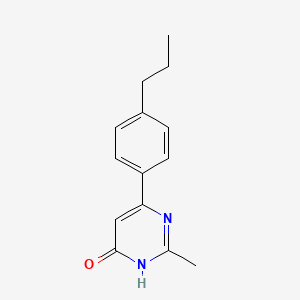


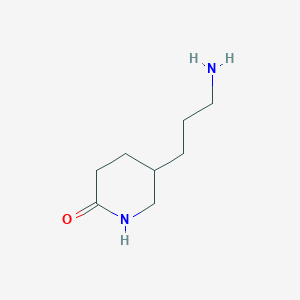
![5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B13436463.png)

![N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13436470.png)
![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)
